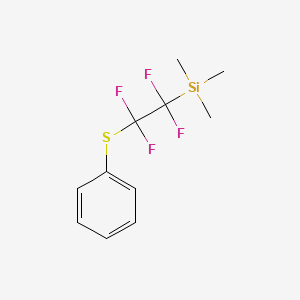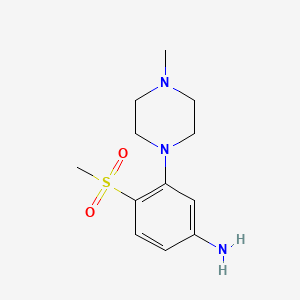
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline
説明
Piperazine derivatives, such as “3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline”, are a class of organic compounds that contain a piperazine ring, a six-membered ring with two nitrogen atoms and four carbon atoms . They are used in a wide range of applications, including as building blocks in pharmaceuticals and as ligands in materials science .
Synthesis Analysis
The synthesis of piperazine derivatives often involves the reaction of a diamine with a suitable electrophile . For example, the synthesis of a related compound, 1-Methyl-4-(piperidin-4-yl)piperazine, involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been characterized using X-ray diffraction (XRD) studies . This suggests that the compound of interest may also form specific crystalline structures and exhibit similar intermolecular interactions .Chemical Reactions Analysis
The papers describe various chemical reactions, including bromination, demethylation, and condensation reactions, which are used to synthesize different compounds . These reactions are crucial for introducing functional groups and forming the desired molecular frameworks .Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are inferred from their synthesis and molecular structure. The antioxidant properties of synthesized compounds were evaluated using various assays, indicating that the compounds have effective antioxidant power. Additionally, the antibacterial activities of a Schiff base compound were assessed, showing excellent antibacterial activities.科学的研究の応用
Anticancer Activity and Metabolism
3-(1-Methylpiperazin-4-yl)-4-methylsulfonylaniline has shown significant promise in cancer research, particularly regarding its anticancer activity and metabolism. For instance, Jiang et al. (2007) studied a compound closely related to this compound, 4-Methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride (TM208), which exhibited excellent in vivo and in vitro anticancer activity with low toxicity. The study focused on TM208's metabolism in rat bile, identifying various metabolites, and providing insights into its pharmacokinetic properties (Jiang et al., 2007).
Synthesis and Chemical Properties
Koroleva et al. (2011) investigated the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, providing crucial insights into the chemical properties and potential applications of compounds like this compound in various fields, including pharmaceuticals (Koroleva et al., 2011).
Pharmacological Evaluation
The pharmacological properties of compounds related to this compound have been a subject of interest. Liao et al. (2000) studied a series of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide as potent and selective 5-HT(1B/1D) antagonists. Their findings contribute significantly to the understanding of the binding profiles and functional properties of these compounds, which are structurally similar to this compound (Liao et al., 2000).
Antioxidant and Antidiabetic Properties
Özil et al. (2018) explored novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives for their antioxidant activities and glucosidase inhibition. This study is relevant to understanding the potential of this compound in treating conditions like diabetes and oxidative stress-related diseases (Özil et al., 2018).
Catalytic Applications
Murugesan et al. (2016) researched the use of a nanocrystalline titania-based sulfonic acid material for the synthesis of compounds including 4-methylpiperazin-1-yl derivatives. This highlights the potential of this compound in catalytic applications, especially in solvent-free conditions (Murugesan et al., 2016).
Safety and Hazards
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)-4-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)18(2,16)17/h3-4,9H,5-8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUDCOIBGXDQBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


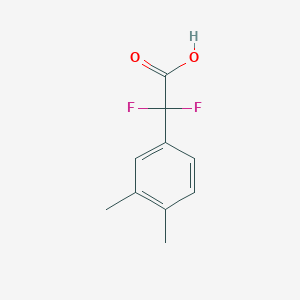
![(E)-3-[10-[(E)-2-carboxyethenyl]anthracen-9-yl]prop-2-enoic Acid](/img/structure/B3069765.png)
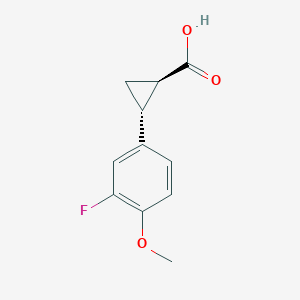
![[3,5-Bis(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B3069781.png)
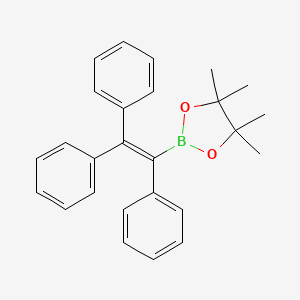

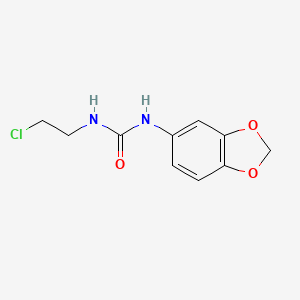

![3-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B3069835.png)
